3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride
Description
3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide hydrochloride is a synthetic organic compound featuring a propanamide backbone substituted with a dimethylaminoacetyl-methylamino group and a hydrochloride salt. Key identifiers include:
- Molecular formula: C₇H₁₅ClN₃O₂ (inferred from structural analogs)
- Molecular weight: ~208.67 g/mol
- Structural features: Propanamide core, dimethylamino group, acetyl-methylamino substituent, and hydrochloride salt .
This compound’s hydrochloride salt form enhances solubility and stability, a common strategy in drug development .
Properties
IUPAC Name |
3-[[2-(dimethylamino)acetyl]-methylamino]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-10(2)6-8(13)11(3)5-4-7(9)12;/h4-6H2,1-3H3,(H2,9,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPQQYBMLCAZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N(C)CCC(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride typically involves the reaction of dimethylamine with an appropriate acylating agent, followed by the addition of a propanamide derivative. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. For instance, the reaction may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : This compound serves as an important reagent in organic chemistry, facilitating various synthetic pathways. It is particularly useful in the formation of more complex molecules through reactions such as oxidation, reduction, and substitution.
Biology
- Enzyme Mechanisms and Protein Interactions : Research has employed this compound to study enzyme mechanisms, where it can interact with active sites or substrates to elucidate biochemical pathways. Its ability to modify protein interactions makes it a useful tool in cellular biology studies.
Medicine
- Therapeutic Potential : Investigations into the compound's therapeutic effects are ongoing, particularly regarding its potential as a precursor in drug development. Its interaction with biological targets may lead to the development of new pharmaceuticals aimed at various diseases.
Industry
- Pharmaceuticals and Specialty Chemicals : The compound is utilized in the manufacture of pharmaceuticals, serving as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its properties allow for the production of specialty chemicals that meet specific industrial needs.
Mechanism of Action
The mechanism of action of 3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in biochemical pathways, influencing cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Propanamide Derivatives with Dimethylamino Groups
3-(Dimethylamino)propanamide Hydrochloride (CAS 1000395-57-2)
- Molecular formula : C₅H₁₃ClN₂O
- Molecular weight : 152.62 g/mol
- Key features: Simpler propanamide structure lacking the acetyl-methylamino group.
TG15 Series (Nox2 Inhibitors)
- Examples : TG15-132, TG15-139 (hydrochloride salts).
- Structural features: Quinazolinone or indole-substituted propanamide derivatives with dimethylaminoalkyl chains.
- Activity: Demonstrated potent NADPH oxidase-2 (Nox2) inhibition, with IC₅₀ values in the low micromolar range. Hydrochloride salts showed comparable efficacy to free bases in vitro .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Activity | Reference |
|---|---|---|---|---|
| TG15-132 (HCl salt) | C₁₉H₂₅ClN₄O₂S | 408.94 | Nox2 inhibition | |
| TG15-139 (HCl salt) | C₁₈H₂₃ClN₄O₂ | 362.85 | Nox2 inhibition |
Amino Acid and Acetic Acid Derivatives
(Dimethylamino)(3-methylphenyl)acetic Acid Hydrochloride (CID 75530745)
- Molecular formula: C₁₁H₁₆ClNO₂
- Molecular weight : 229.70 g/mol
- Key features: Phenylacetic acid backbone with dimethylamino and methylphenyl groups.
FH184 [(S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propanamide]
Complex Pharmacological Agents
Encenicline Hydrochloride
- Molecular formula : C₁₈H₁₇ClN₂OS
- Key features : Benzothiophene-carboxamide core with a chiral quinuclidine moiety.
- Activity : α7 nicotinic acetylcholine receptor (nAChR) agonist for Alzheimer’s disease. Achieved 99.97% chemical purity via asymmetric synthesis .
Cefotiam Hydrochloride Hydrate
- Molecular formula : C₁₈H₂₃Cl₂N₉O₄S₂·xH₂O
- Key features: Cephalosporin antibiotic with a [2-(dimethylamino)ethyl] group.
- Activity: Broad-spectrum antibacterial activity, highlighting how dimethylamino groups enhance membrane penetration .
Key Structural and Functional Differences
Backbone Complexity: The target compound’s acetyl-methylamino propanamide structure differs from simpler analogs (e.g., 3-(dimethylamino)propanamide) and complex heterocycles (e.g., Encenicline). Substituents like quinazolinone (TG15 series) or benzothiophene (Encenicline) dictate target specificity .
Pharmacological Targets: Nox2 inhibition (TG15 series) vs. μ-opioid (FH184) or α7 nAChR (Encenicline) agonism. Minor structural changes dramatically alter biological activity .
Biological Activity
3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride, a compound with the molecular formula C8H17N3O2·HCl, exhibits significant biological activity that has been explored in various scientific contexts. This article delves into its biological mechanisms, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a distinctive structure characterized by a dimethylamino group and a propanamide moiety. This unique configuration is essential for its biological interactions and therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The dimethylamino group plays a crucial role in modulating the activity of these targets, influencing various biochemical pathways such as:
- Signal Transduction : The compound may affect cellular signaling processes, potentially altering cell behavior.
- Enzyme Interaction : It has been shown to interact with certain enzymes, which could lead to changes in metabolic pathways.
Biological Activity Overview
Research indicates that this compound has potential applications in several fields:
- Medicinal Chemistry : Investigated for its role as a precursor in drug development, particularly for conditions involving enzyme dysregulation.
- Biological Research : Used in studies related to enzyme mechanisms and protein interactions, contributing to the understanding of cellular processes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N,N-Dimethyl-3-aminopropionamide | Similar amine structure | Antidepressant properties |
| N,N-Dimethyl-2-aminopropionamide | Slightly different amine configuration | Potential analgesic effects |
| N,N-Dimethyl-4-aminobutyric acid | Longer carbon chain | Neuroprotective effects |
Case Studies and Research Findings
- In Vitro Studies : In laboratory settings, this compound demonstrated significant modulation of enzyme activities, indicating its potential as a therapeutic agent in metabolic disorders. For example, studies showed enhanced uptake of certain drugs in cell lines overexpressing P-glycoprotein (P-gp), suggesting its role in overcoming drug resistance .
- In Vivo Assessments : Animal studies have indicated that the compound can influence physiological responses linked to neurotransmitter systems, providing insights into its possible applications in treating neurological conditions .
- Pharmacological Profiles : The compound's pharmacological profile suggests it could serve as a lead candidate for further drug development aimed at conditions such as cancer and metabolic syndromes due to its ability to interact with critical cellular pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
